molecular formula C22H26N2O5S B2831567 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide CAS No. 2034344-53-9

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide

Cat. No.: B2831567
CAS No.: 2034344-53-9
M. Wt: 430.52
InChI Key: HCHPOLAAFUUHND-UHFFFAOYSA-N
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Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dioxin ring, a thiophene ring, and an oxalamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide typically involves multiple steps:

    Formation of the Dioxin Ring: The dioxin ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydroxybenzene derivative, under acidic or basic conditions.

    Thiophene Ring Introduction: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Oxalamide Group Formation: The oxalamide group can be formed by reacting an amine with oxalyl chloride under anhydrous conditions, followed by the addition of the appropriate alcohol or thiol.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as the inflammatory or apoptotic pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide can be compared with other similar compounds, such as:

    N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea: This compound has a urea group instead of an oxalamide group, which may result in different chemical and biological properties.

    N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)carbamate: This compound has a carbamate group instead of an oxalamide group, which may also lead to different properties.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, including the dioxin ring, thiophene ring, and oxalamide group

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-14(25)18-6-7-19(30-18)22(8-2-3-9-22)13-23-20(26)21(27)24-15-4-5-16-17(12-15)29-11-10-28-16/h4-7,12,14,25H,2-3,8-11,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHPOLAAFUUHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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